molecular formula C6H8N2O2 B1359734 (5-Methoxypyrazin-2-yl)methanol CAS No. 72788-88-6

(5-Methoxypyrazin-2-yl)methanol

Cat. No. B1359734
CAS RN: 72788-88-6
M. Wt: 140.14 g/mol
InChI Key: CNUNPQXDDJYAEE-UHFFFAOYSA-N
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Description

“(5-Methoxypyrazin-2-yl)methanol” is a chemical compound with the CAS Number: 72788-88-6 . It has a molecular weight of 140.14 and its IUPAC name is (5-methoxy-2-pyrazinyl)methanol .


Molecular Structure Analysis

The InChI code for “(5-Methoxypyrazin-2-yl)methanol” is 1S/C6H8N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-3,9H,4H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

“(5-Methoxypyrazin-2-yl)methanol” is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Catalysis

(5-Methoxypyrazin-2-yl)methanol is involved in various chemical reactions and synthesis processes. For instance, the compound has been used in the study of the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with methanol, which results in the formation of addition and substitution products like 3-methoxyiminopyrazine-2-carbonitrile derivatives (Tsuzuki & Tada, 1985). This kind of research demonstrates the compound's role in exploring new synthetic pathways and potential applications in organic chemistry.

Pharmaceutical Research

In the realm of pharmaceuticals, compounds structurally related to (5-Methoxypyrazin-2-yl)methanol have been synthesized and evaluated for their potential medicinal properties. For example, the total synthesis of 5-hydroxyomeprazole, a metabolite of omeprazole, was developed, demonstrating the compound's potential in creating crucial precursors in drug synthesis (Striela et al., 2016).

Catalysis and Surface Chemistry

The compound plays a role in the study of catalysis and surface chemistry. Research on the adsorption and reaction pathways of methanol on various Mo2C-containing catalysts, which include the formation of methoxy species, is relevant in understanding chemical processes on catalyst surfaces (Barthos et al., 2007). Such studies are crucial for the development of new catalysts and improving the efficiency of existing ones.

Materials Science

In materials science, (5-Methoxypyrazin-2-yl)methanol-related research includes studying the surface sites of nanocrystals via methanol adsorption and desorption. Such studies provide insights into the nature of surface sites of materials like ceria nanocrystals, which is important for understanding and improving the properties of nanomaterials (Wu et al., 2012).

Biofuels and Green Chemistry

The compound is also relevant in research focused on green chemistry and biofuels. For instance, the production of biobased HMF derivatives by reductive amination demonstrates the compound's potential in renewable building blocks for various applications (Cukalovic & Stevens, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-methoxypyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUNPQXDDJYAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634375
Record name (5-Methoxypyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxypyrazin-2-yl)methanol

CAS RN

72788-88-6
Record name (5-Methoxypyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kuramoto, Y Sawada, T Yamada… - Chemical and …, 2020 - jstage.jst.go.jp
This study reports the synthesis and evaluation of novel indirect AMP-activated protein kinase (AMPK) activators. The series of compounds selectively inhibited cell growth in several …
Number of citations: 4 www.jstage.jst.go.jp

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